Cannabinoid Receptor (CB1) Binding Affinity: Eicosanoyl-EA (C20:0) vs. Anandamide (AEA, C20:4, n-6)
Eicosanoyl-EA exhibits a complete absence of binding to the murine CB1 receptor, a critical and quantifiable differentiation from anandamide (AEA). This functional distinction stems from the saturation of the C20 fatty acyl chain, rendering it devoid of classical cannabinoid receptor activity [1].
| Evidence Dimension | CB1 receptor binding affinity |
|---|---|
| Target Compound Data | No binding detected to murine CB1 receptor |
| Comparator Or Baseline | Anandamide (AEA): Ki = 52 nM (CB1 receptor) |
| Quantified Difference | Qualitative difference: active agonist (AEA) vs. inactive (Eicosanoyl-EA) |
| Conditions | Murine CB1 receptor binding assay using [³H]CP-55,940 as radioligand |
Why This Matters
This difference is fundamental for experimental design; Eicosanoyl-EA serves as an inactive control, while AEA activates CB1-dependent signaling, leading to vastly different biological readouts.
- [1] Smart D, Jonsson KO, Vandevoorde S, et al. "Entourage" effects of N-acyl ethanolamines at human vanilloid receptors. Comparison of effects upon anandamide-induced vanilloid receptor activation and upon anandamide metabolism. Br J Pharmacol. 2002;136(3):452-458. View Source
